molecular formula C25H23N3O4 B15027414 1-[5-(1,3-benzodioxol-5-yl)-4-(4-ethoxyphenyl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone

1-[5-(1,3-benzodioxol-5-yl)-4-(4-ethoxyphenyl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone

Cat. No.: B15027414
M. Wt: 429.5 g/mol
InChI Key: MPXRDSFQWVZBOE-UHFFFAOYSA-N
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Description

1-[5-(2H-1,3-BENZODIOXOL-5-YL)-4-(4-ETHOXYPHENYL)-1-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL]ETHAN-1-ONE is a complex organic compound that features a unique combination of benzodioxole, ethoxyphenyl, and triazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(2H-1,3-BENZODIOXOL-5-YL)-4-(4-ETHOXYPHENYL)-1-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL]ETHAN-1-ONE typically involves multi-step organic reactions. One common approach is the Pd-catalyzed C-N cross-coupling reaction, which is used to form the triazole ring . The reaction conditions often include the use of palladium catalysts, bases, and solvents such as dimethylformamide (DMF) or toluene.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and automated synthesis techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[5-(2H-1,3-BENZODIOXOL-5-YL)-4-(4-ETHOXYPHENYL)-1-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL]ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

1-[5-(2H-1,3-BENZODIOXOL-5-YL)-4-(4-ETHOXYPHENYL)-1-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL]ETHAN-1-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[5-(2H-1,3-BENZODIOXOL-5-YL)-4-(4-ETHOXYPHENYL)-1-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL]ETHAN-1-ONE involves its interaction with specific molecular targets. For example, it may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[5-(2H-1,3-BENZODIOXOL-5-YL)-4-(4-ETHOXYPHENYL)-1-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL]ETHAN-1-ONE is unique due to its combination of benzodioxole, ethoxyphenyl, and triazole moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H23N3O4

Molecular Weight

429.5 g/mol

IUPAC Name

1-[3-(1,3-benzodioxol-5-yl)-4-(4-ethoxyphenyl)-2-phenyl-3H-1,2,4-triazol-5-yl]ethanone

InChI

InChI=1S/C25H23N3O4/c1-3-30-21-12-10-19(11-13-21)27-24(17(2)29)26-28(20-7-5-4-6-8-20)25(27)18-9-14-22-23(15-18)32-16-31-22/h4-15,25H,3,16H2,1-2H3

InChI Key

MPXRDSFQWVZBOE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(N(N=C2C(=O)C)C3=CC=CC=C3)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

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